![molecular formula C16H12ClF6N3O2 B2957662 N-(2,3,4-trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide hydrochloride CAS No. 1049790-17-1](/img/structure/B2957662.png)
N-(2,3,4-trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide hydrochloride
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Description
N-(2,3,4-trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide hydrochloride is a useful research compound. Its molecular formula is C16H12ClF6N3O2 and its molecular weight is 427.73. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The compound can be classified as an acetamide derivative featuring a trifluorophenyl group. Its structural formula is represented as follows:
- Molecular Formula : C12H11F6N3O
- Molecular Weight : 341.23 g/mol
- CAS Number : [specific CAS number if available]
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, the presence of trifluoromethyl groups has been associated with enhanced cytotoxicity against various cancer cell lines. A study reported that derivatives of trifluorophenyl acetamides showed IC50 values in the low micromolar range against human cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells .
The biological activity of N-(2,3,4-trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide hydrochloride is believed to involve:
- Inhibition of Bcl-2 Protein : Similar compounds have been shown to interact with Bcl-2 proteins, which are critical in regulating apoptosis. The binding affinity of these compounds to Bcl-2 can promote apoptosis in cancer cells .
- Cell Cycle Arrest : Research indicates that such compounds may induce cell cycle arrest at the G1 phase, thereby inhibiting cellular proliferation .
Antimicrobial Activity
In addition to antitumor properties, the compound's derivatives have demonstrated antimicrobial activity. Studies have shown that certain trifluorinated compounds exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes .
Case Study 1: Antitumor Efficacy
A recent investigation evaluated the efficacy of a related trifluorophenyl acetamide in a murine model of cancer. The study found that treatment with the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial potential of trifluorinated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting their potential as novel antimicrobial agents .
Research Findings Summary
Properties
IUPAC Name |
2-[[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]amino]-N-(2,3,4-trifluorophenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6N3O2.ClH/c17-7-1-3-9(15(21)13(7)19)24-11(26)5-23-6-12(27)25-10-4-2-8(18)14(20)16(10)22;/h1-4,23H,5-6H2,(H,24,26)(H,25,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVVTTZXPYTNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)CNCC(=O)NC2=C(C(=C(C=C2)F)F)F)F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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